2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” involves specific synthetic routes that include the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production methods for compound “this compound” typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of catalysts and solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in industrial processes.
Mechanism of Action
The mechanism of action of compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities and potential biological activities.
CID 5479530: A cephalosporin known for its therapeutic applications.
Uniqueness: Compound “2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one” stands out due to its unique structural features and versatile applications across different scientific domains. Its ability to undergo various chemical reactions and its potential in research and industrial applications make it a valuable compound for further exploration.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-14-9-10-6-3-5-13-7(6)8(12)11-9/h2-3,5H,1,4H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELKKMMJMSCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=O)C2=C(N1)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NC(=O)C2=C(N1)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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